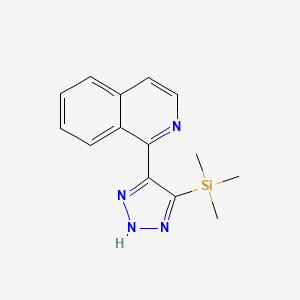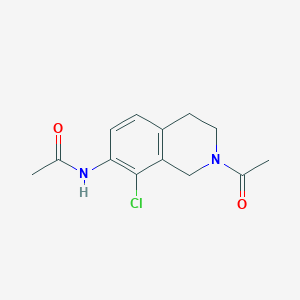
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloro-1,2,3,4-tetrahydroisoquinoline and acetic anhydride.
Acetylation Reaction: The 8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetylated intermediate.
Amidation Reaction: The acetylated intermediate is then reacted with acetamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学研究应用
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound is similar in structure but lacks the chloro group at the 8-position.
N-(2-Acetyl-8-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a bromo group instead of a chloro group at the 8-position.
N-(2-Acetyl-8-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a methyl group at the 8-position instead of a chloro group.
Uniqueness
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the presence of the chloro group at the 8-position, which can influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s interaction with biological targets, potentially leading to improved therapeutic properties.
属性
CAS 编号 |
61563-35-7 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC 名称 |
N-(2-acetyl-8-chloro-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-12-4-3-10-5-6-16(9(2)18)7-11(10)13(12)14/h3-4H,5-7H2,1-2H3,(H,15,17) |
InChI 键 |
NXQPXSSNVWEROL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C2=C(CCN(C2)C(=O)C)C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



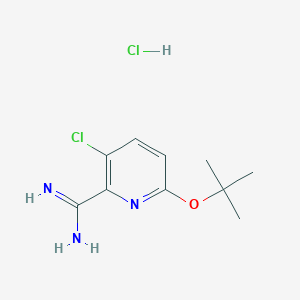
![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B11852807.png)


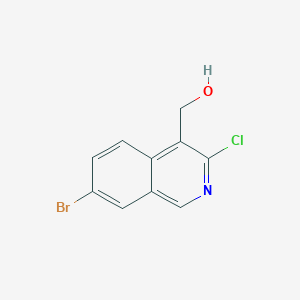
![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)

![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)
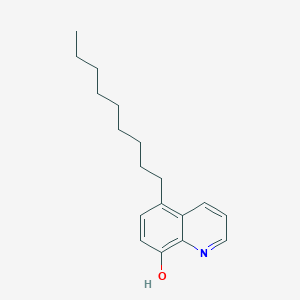

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
